Prednisolone tebutate

描述

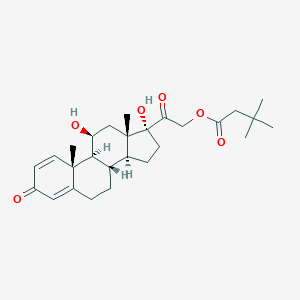

Prednisolone tebutate is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is primarily used for its anti-inflammatory and immunosuppressive properties. This compound is a derivative of prednisolone, modified to enhance its pharmacokinetic properties and efficacy .

准备方法

合成路线和反应条件: 醋酸泼尼松龙丁酸酯的合成涉及泼尼松龙与叔丁酸乙酯的酯化。 该反应通常需要酸催化剂,并在受控温度条件下进行,以确保形成所需的酯 .

工业生产方法: 在工业环境中,醋酸泼尼松龙丁酸酯的生产涉及大规模酯化工艺。反应混合物经受高效液相色谱分离以纯化最终产物。 然后将化合物储存在无菌、氮气密封的容器中以保持其稳定性 .

化学反应分析

反应类型: 醋酸泼尼松龙丁酸酯经历各种化学反应,包括:

氧化: 该化合物可以被氧化形成不同的衍生物,它们可能具有不同的药理特性。

还原: 还原反应可以改变分子上的官能团,可能改变其活性。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 经常使用氢化铝锂和硼氢化钠等还原剂。

取代: 各种卤化剂和亲核试剂用于取代反应.

主要产品: 由这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可以产生羟基化衍生物,而还原可以产生醇或其他还原形式 .

科学研究应用

Pharmacological Properties

Chemical Characteristics:

- Chemical Formula: CHO

- Molecular Weight: 458.59 g/mol

- Synonyms: Anhydrous prednisolone tebutate, prednisolone 21-tert-butylacetate.

This compound acts as a potent anti-inflammatory agent by modulating immune responses and inhibiting inflammatory mediators. It is often administered via injection due to its depot formulation, which allows for prolonged release and sustained therapeutic effects.

Clinical Applications

-

Inflammatory Conditions:

- This compound is effective in managing conditions such as rheumatoid arthritis, systemic lupus erythematosus, and various forms of dermatitis. Its anti-inflammatory properties help reduce symptoms like pain and swelling.

-

Autoimmune Disorders:

- The compound is frequently used in treating autoimmune diseases where inflammation plays a crucial role. For instance, it has been documented in cases of pemphigus and pemphigoid gestationis, where it aids in controlling disease activity while allowing for breastfeeding without adverse effects on the infant .

- Dermatological Uses:

- Veterinary Medicine:

Case Studies

- A notable case involved a 27-year-old female with pemphigus treated with oral prednisolone alongside topical therapies. Despite initial poor responses, switching to clobetasol propionate showed improvement while maintaining safety during breastfeeding .

- Another case highlighted the use of prednisolone in two mothers with systemic lupus erythematosus during pregnancy and lactation. Both mothers maintained healthy pregnancies and breastfeeding periods without complications for their children .

Comparative Studies

A study involving male Sprague-Dawley rats compared the effects of this compound against other corticosteroids like betamethasone and triamcinolone hexacetonide on inflammation induced by monosodium urate (MSU) crystals. Results indicated that while all corticosteroids reduced inflammation, this compound exhibited a more prolonged effect on inflammation suppression but also led to potential tissue atrophy .

作用机制

醋酸泼尼松龙丁酸酯通过与糖皮质激素受体(一种核受体)结合来发挥其作用。这种结合导致基因表达发生改变,从而抑制炎症和免疫反应。 该化合物抑制促炎细胞因子和介质的产生,从而减少炎症和免疫活性 .

类似化合物:

泼尼松龙: 母体化合物,因其抗炎特性而被广泛使用。

地氟尼龙: 另一种具有类似用途但药代动力学特性不同的糖皮质激素。

维莫罗隆: 与传统糖皮质激素相比,一种副作用较小的更新的化合物.

比较: 醋酸泼尼松龙丁酸酯因其酯化形式而独一无二,这增强了其稳定性并延长了其作用持续时间。与泼尼松龙相比,它具有改善的药代动力学特性,使其在某些临床环境中更有效。 地氟尼龙和维莫罗隆提供具有不同副作用特征和疗效的替代选择 .

相似化合物的比较

Prednisolone: The parent compound, used widely for its anti-inflammatory properties.

Deflazacort: Another glucocorticoid with similar uses but different pharmacokinetic properties.

Vamorolone: A newer compound with reduced side effects compared to traditional glucocorticoids.

Comparison: Prednisolone tebutate is unique due to its esterified form, which enhances its stability and prolongs its duration of action. Compared to prednisolone, it has improved pharmacokinetic properties, making it more effective in certain clinical settings. Deflazacort and vamorolone offer alternative options with varying side effect profiles and efficacy .

生物活性

Prednisolone tebutate, a corticosteroid derivative, exhibits significant biological activity primarily through its anti-inflammatory and immunosuppressive properties. This article delves into its pharmacological effects, mechanisms of action, and clinical applications, supported by data tables and relevant case studies.

Chemical Profile

- Chemical Formula : CHO

- Molecular Weight : 458.59 g/mol

- Synonyms : Anhydrous this compound, prednisolone 21-tert-butylacetate

This compound functions as a glucocorticoid, influencing various biological processes:

- Anti-Inflammatory Effects : It inhibits the expression of pro-inflammatory cytokines and chemokines, reducing inflammation at the site of action.

- Immunosuppressive Properties : The compound decreases lymphocyte proliferation and function, which is beneficial in conditions requiring immune modulation .

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

| Effect | Description |

|---|---|

| Anti-inflammatory | Reduces inflammation by inhibiting leukocyte infiltration and cytokine release. |

| Immunosuppressive | Suppresses immune response, useful in autoimmune diseases. |

| Metabolic effects | Affects carbohydrate metabolism and can lead to increased blood glucose levels. |

Clinical Applications

This compound is utilized in various clinical settings due to its potent biological activity:

- Rheumatology : Effective in treating acute monoarthritis and other inflammatory joint diseases.

- Dermatology : Used for inflammatory skin conditions due to its anti-inflammatory properties.

- Ophthalmology : Administered in ocular inflammatory diseases.

Study 1: Efficacy in Intra-Articular Injections

A study comparing the efficacy of this compound with other corticosteroids (e.g., betamethasone) demonstrated its superior ability to suppress inflammation induced by monosodium urate (MSU) crystals in a rat model. The results indicated that while all corticosteroids reduced inflammation, this compound showed prolonged effects on inflammation suppression but also led to tissue atrophy .

Study 2: Oral and Maxillofacial Surgery

In a clinical setting involving oral and maxillofacial surgery, prednisolone was administered pre- and post-surgery to manage inflammation effectively. The outcomes showed significant control over inflammatory responses without severe adverse effects, suggesting it is a safe option for managing postoperative inflammation .

Research Findings

Recent studies have focused on the comparative analysis of this compound's effectiveness against other corticosteroids:

| Corticosteroid | Inflammation Suppression (Days) | Tissue Atrophy | Comments |

|---|---|---|---|

| This compound | 7 | Significant | Prolonged suppression but risk of tissue damage. |

| Betamethasone | 1 | Minimal | Quick action but shorter duration of effect. |

| Triamcinolone Hexacetonide | 7 | Significant | Similar profile to this compound. |

属性

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3,3-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38O6/c1-24(2,3)14-22(31)33-15-21(30)27(32)11-9-19-18-7-6-16-12-17(28)8-10-25(16,4)23(18)20(29)13-26(19,27)5/h8,10,12,18-20,23,29,32H,6-7,9,11,13-15H2,1-5H3/t18-,19-,20-,23+,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMXXHTVHHLNRO-KAJVQRHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)COC(=O)CC(C)(C)C)O)CCC4=CC(=O)C=CC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)CC(C)(C)C)O)CCC4=CC(=O)C=C[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023505 | |

| Record name | Prednisolone tebutate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7681-14-3 | |

| Record name | Prednisolone tebutate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7681-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prednisolone tebutate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prednisolone tebutate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14632 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prednisolone tebutate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-(3,3-dimethylbutyrate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREDNISOLONE TEBUTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V7A1U282K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Prednisolone Tebutate in the context of inflammation?

A1: this compound is a corticosteroid with potent anti-inflammatory properties. While the exact mechanism is not detailed in the provided research, corticosteroids like this compound generally work by binding to glucocorticoid receptors in the cytoplasm. This complex then translocates to the nucleus, influencing gene transcription. This leads to a decrease in the production of inflammatory mediators such as prostaglandins and leukotrienes, and a reduction in the activity of inflammatory cells like leukocytes [, ].

Q2: How does this compound compare to other corticosteroid preparations in terms of its effects on monosodium urate (MSU) crystal-induced inflammation?

A2: A study using a rat air pouch model [] compared this compound to Betamethasone and Triamcinolone Hexacetonide. It found that while all three corticosteroids suppressed inflammation induced by MSU crystals, they exhibited different profiles. This compound and Triamcinolone Hexacetonide demonstrated a slower onset of action but produced a more dramatic suppression of inflammation after 7 days compared to Betamethasone. Interestingly, both this compound and Triamcinolone Hexacetonide led to significant atrophy of the membrane lining the air pouch, suggesting potential long-term structural impacts. Furthermore, all three corticosteroids, including this compound, were linked to an increased presence of tophus-like structures and persistent MSU crystals compared to the control group. This suggests a potential for these medications to contribute to the development of chronic features in conditions like gout.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。